4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol
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Overview
Description
4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol is a complex organic compound with the molecular formula C15H24O. It is a bicyclic compound, meaning it contains two fused rings. This compound is also known by other names such as α-Multijugenol and is a derivative of caryophyllene, a natural bicyclic sesquiterpene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of caryophyllene as a starting material, which undergoes a series of chemical reactions including oxidation and cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Cl2, Br2), Alkylating agents (e.g., CH3I)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol is similar to other bicyclic compounds such as:
Caryophyllene: A natural bicyclic sesquiterpene with similar structural features.
Isocaryophyllene: Another derivative of caryophyllene with slight structural variations.
β-Caryophyllene: A stereoisomer of caryophyllene with different spatial arrangement of atoms.
These compounds share similar chemical properties and biological activities, but this compound is unique due to its specific structural features and the resulting distinct chemical and biological properties.
Properties
CAS No. |
112362-24-0 |
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Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
4,11,11-trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol |
InChI |
InChI=1S/C15H24O/c1-10-5-8-14(16)11(2)6-7-12-13(9-10)15(12,3)4/h6,12-14,16H,1,5,7-9H2,2-4H3 |
InChI Key |
ANTXRXXFZWRJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2C(C2(C)C)CC(=C)CCC1O |
Origin of Product |
United States |
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